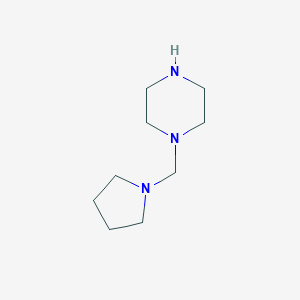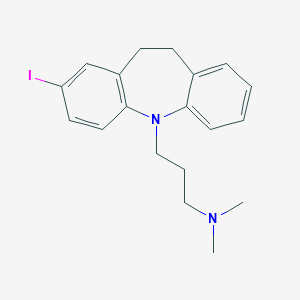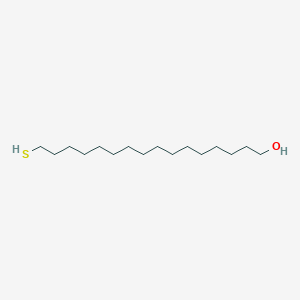
16-Mercapto-1-hexadecanol
Descripción general
Descripción
16-Mercapto-1-hexadecanol: is an organic compound with the molecular formula C16H34OS . It is a long-chain alkanethiol with a hydroxyl group at one end and a thiol group at the other. This compound is known for its ability to form self-assembled monolayers on gold surfaces, making it valuable in various scientific and industrial applications .
Mecanismo De Acción
Target of Action
16-Mercapto-1-hexadecanol, also known as 16-MHD, primarily targets gold (Au) surfaces . It forms a self-assembled monolayer (SAM) on these surfaces, which can be used for various applications, including the fixation of mutated DNA .
Mode of Action
The compound interacts with its target (Au surfaces) through a process known as self-assembly . This involves the formation of a monolayer of 16-MHD on the Au surface, which is then annealed (heated and cooled) to analyze its structure and mechanical properties . The process is influenced by incubation and annealing times, which affect surface coverage, height, and monolayer order .
Biochemical Pathways
It’s known that the compound plays a role in the self-assembly process, which is considered a key mechanism in the growth of biological systems from the molecular level to the nanoscale . This process is crucial for the development of DNA-based biosensors .
Pharmacokinetics
It’s known that the compound is a lipid and is a component of human serum . It has been shown to be generated in the liver by hydrolysis of 16-hydroxylated cholesterol .
Result of Action
The primary result of 16-MHD’s action is the formation of a self-assembled monolayer (SAM) on Au surfaces . This SAM can be used to fix mutated DNA, providing a platform for the development of DNA-based biosensors . Over-annealing can lead to fragmentation and desorption of the SAM structure due to alkane bond breaking .
Action Environment
The action of 16-MHD is influenced by environmental factors such as temperature. For instance, the annealing process, which is crucial for the formation and analysis of the SAM, involves heating and cooling . Over-annealing can lead to fragmentation and desorption of the SAM structure . Therefore, careful control of the environmental conditions is necessary to ensure the efficacy and stability of 16-MHD’s action.
Análisis Bioquímico
Biochemical Properties
16-Mercapto-1-hexadecanol plays a significant role in biochemical reactions. It is used in the formation and structural characterization of polyfunctional organic monolayers
Cellular Effects
This compound has the potential to interact with cell membranes, leading to changes in permeability and influencing ion and molecule transportation
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules . Detailed information about its enzyme inhibition or activation, and changes in gene expression is currently lacking.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from 1-Hexadecanol: One common method involves the reaction of 1-hexadecanol with thiourea followed by hydrolysis to yield 16-mercapto-1-hexadecanol.
Reduction of 16-Mercaptohexadecanal: Another method involves the reduction of 16-mercaptohexadecanal using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 16-Mercapto-1-hexadecanol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes.
Substitution: Esters, ethers.
Aplicaciones Científicas De Investigación
Chemistry:
Self-Assembled Monolayers: 16-Mercapto-1-hexadecanol is widely used to create self-assembled monolayers on gold surfaces, which are essential in surface chemistry and nanotechnology.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Protein Separation: The compound is used in the preparation of bifunctional nanoparticles for protein separation and purification.
Drug Delivery: It is explored for use in drug delivery systems due to its ability to form stable monolayers.
Industry:
Nanolithography: this compound is employed in nanolithography techniques for patterning surfaces at the nanoscale.
Corrosion Inhibition: It is used as a corrosion inhibitor in various industrial applications.
Comparación Con Compuestos Similares
1-Hexadecanol: Similar in structure but lacks the thiol group, making it less effective in forming self-assembled monolayers.
16-Mercaptohexadecanal: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
16-Mercaptohexadecanoic Acid: Contains a carboxylic acid group, which alters its solubility and reactivity compared to 16-mercapto-1-hexadecanol.
Uniqueness: this compound is unique due to its dual functional groups (thiol and hydroxyl), which allow it to form stable monolayers on gold surfaces and participate in a wide range of chemical reactions .
Propiedades
IUPAC Name |
16-sulfanylhexadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34OS/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUQGBJWKWOITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCS)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396084 | |
| Record name | 16-sulfanylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114896-32-1 | |
| Record name | 16-sulfanylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 16-Mercapto-1-hexadecanol interact with gold surfaces and what are the implications for biosensor development?
A: this compound (MHD) forms stable self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur interaction. [, ] This property is particularly valuable for biosensor applications. For instance, MHD SAMs can be further modified to immobilize biomolecules like DNA, paving the way for sensitive and selective biosensing platforms. []
Q2: How does the solvent used during SAM formation influence the properties of this compound monolayers?
A: Studies comparing chloroform and ethanol as solvents for MHD SAM formation reveal a significant impact on the resulting monolayer composition. [] Specifically, using chloroform leads to a higher incorporation of biotinylated thiols within mixed SAMs compared to ethanol. [] This finding highlights the importance of solvent selection in controlling the surface properties of MHD SAMs for applications like biosensing.
Q3: Can you elaborate on the use of this compound in studying protein-resistant surfaces?
A: this compound plays a crucial role in constructing well-defined surfaces for studying protein resistance. By varying the ratio of MHD to 16-mercapto-1-hexadecanoic acid in mixed SAMs, researchers can systematically control surface charge. [] These platforms are valuable for investigating how surface charge influences the effectiveness of protein-resistant coatings like those based on poly(ethylene glycol) grafted polymers. []
Q4: What insights have been gained into the interaction of HCl with hydroxylated surfaces using this compound SAMs?
A: this compound SAMs provide a model system for studying gas-surface interactions. Molecular beam scattering experiments using MHD SAMs have revealed that HCl molecules exhibit a range of behaviors upon collision, including impulsive scattering, thermal accommodation, and trapping through hydrogen bonding with surface hydroxyl groups. [] This research contributes to a fundamental understanding of gas adsorption and energy transfer at interfaces.
Q5: What are the analytical techniques commonly employed to characterize this compound SAMs and their modifications?
A5: A combination of surface-sensitive techniques is essential for characterizing MHD SAMs. These include:
- Quartz Crystal Microbalance with Dissipation monitoring (QCM-D): Used to monitor real-time mass changes during SAM formation and subsequent biomolecule immobilization. []
- X-ray Photoelectron Spectroscopy (XPS): Provides information about elemental composition and chemical states within the SAM. []
- Atomic Force Microscopy (AFM): Enables high-resolution imaging of SAM morphology and measurement of mechanical properties like adhesion and elasticity. []
- External Reflection-Absorption Fourier Transform Infrared Spectroscopy (ER-FTIR): Offers insights into the chemical bonding and orientation of molecules within the SAM. []
- Time-of-Flight Secondary Mass Spectrometry (TOF-SIMS): Useful for analyzing the molecular composition and distribution of components within the SAM. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
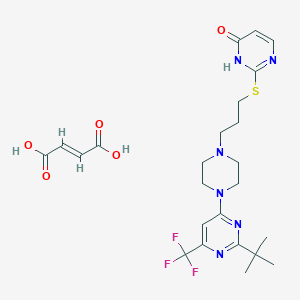
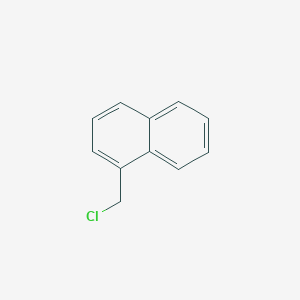
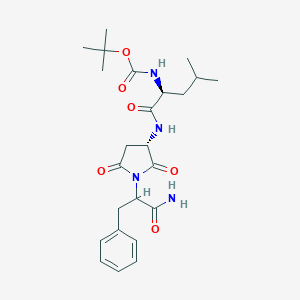
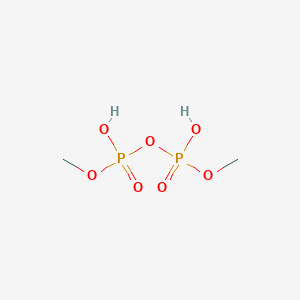
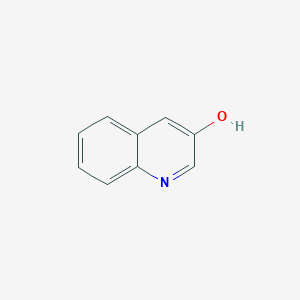

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B51755.png)
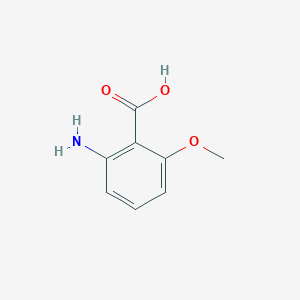

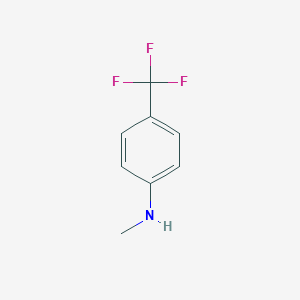

![3-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B51763.png)
